Ethyl 2-phenylquinoline-3-carboxylate
Description
Significance of the Quinoline (B57606) Core Structure in Heterocyclic Chemistry
The quinoline ring system is a cornerstone of heterocyclic chemistry, a field that plays a critical role in biological and pharmaceutical processes. rsc.org First isolated from coal tar in the 19th century, quinoline and its derivatives are now recognized as fundamental building blocks for a vast array of functional molecules. numberanalytics.com The presence of the nitrogen atom within the aromatic system significantly influences the electronic properties of the molecule, making it an electron-deficient system that is susceptible to a variety of chemical transformations. numberanalytics.com
The significance of the quinoline scaffold is underscored by its presence in numerous natural products, most notably the Cinchona alkaloids like quinine, which has a long history in the treatment of malaria. rsc.orgnumberanalytics.com This natural precedent has inspired chemists to explore quinoline derivatives for a wide range of pharmacological applications. researchgate.net Consequently, the quinoline motif is integral to many approved drugs, demonstrating activities such as antibacterial, anticancer, antifungal, and anti-inflammatory properties. nih.govnih.gov Its rigid, planar structure also allows for interactions with biological targets like DNA and various enzymes through mechanisms such as intercalation and metal chelation. researchgate.net
Ethyl 2-phenylquinoline-3-carboxylate as a Versatile Synthetic Intermediate
This compound serves as a highly adaptable precursor in the synthesis of more complex molecular architectures. The ester and phenyl functionalities, combined with the reactive quinoline core, provide multiple sites for chemical modification. The ester group, for instance, can undergo hydrolysis to the corresponding carboxylic acid, which is a key intermediate for creating amides, other esters, or can be subjected to decarboxylation reactions.
Classic synthetic routes to quinolines, such as the Doebner synthesis, utilize anilines, aldehydes, and pyruvic acid, highlighting the modularity in assembling these structures. mdpi.com For example, a related compound, ethyl 2-methyl-4-phenylquinoline-3-carboxylate, is synthesized from ethyl acetoacetate (B1235776) and (2-aminophenyl)(phenyl)methanone, demonstrating a common strategy for building the substituted quinoline ring. nih.gov This modularity implies that this compound itself can be a starting point for further functionalization. The quinoline nitrogen can be alkylated or oxidized, and the phenyl and quinoline rings can undergo electrophilic substitution, allowing for the introduction of additional functional groups that can tune the molecule's properties.
Research Trajectories within Quinoline Derivatives
The broad spectrum of biological activities associated with the quinoline scaffold continues to drive contemporary research. mdpi.com Current investigations are largely focused on the discovery and development of novel therapeutic agents to address pressing global health challenges, including drug-resistant infections and cancer. rsc.orgnih.gov
Key research trajectories include:
Anticancer Drug Development: Researchers are exploring quinoline derivatives as inhibitors of specific enzymes like tyrosine kinases and c-Met kinase, which are implicated in cancer progression. nih.gov Structure-activity relationship (SAR) studies are systematically performed to optimize the substitution pattern on the quinoline ring to enhance antiproliferative activity. mdpi.comnih.gov
Antimicrobial Agents: The development of new antibacterial and antifungal compounds based on the quinoline framework is a major area of focus, particularly in the fight against multidrug-resistant pathogens. researchgate.netmdpi.com
Neuroprotective Agents: The potential of quinoline derivatives to act as antioxidants and enzyme inhibitors in the context of neurodegenerative diseases is an emerging field of study. nih.gov
Materials Science: Beyond medicine, polyquinolines are being investigated for their potential in materials science, where their hierarchical self-assembly can lead to nano and meso structures with useful electronic and photonic functions. nih.gov
The development of efficient and environmentally friendly synthesis methods for these derivatives is also a significant research goal, aiming to make these valuable compounds more accessible for various applications. nih.gov
Interactive Data Tables
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₅NO₂ |
| Molecular Weight | 277.32 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
Data sourced from available chemical databases.
Crystallographic Data for a Related Derivative (Ethyl 2-methyl-4-phenylquinoline-3-carboxylate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Quinoline/Phenyl) | 80.44 (4)° nih.govnih.gov |
| Key Interactions | Intermolecular C—H···O, π–π stacking nih.gov |
This data for a closely related structure provides insight into the likely solid-state conformation of this compound.
Properties
CAS No. |
30160-12-4 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
ethyl 2-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO2/c1-2-21-18(20)15-12-14-10-6-7-11-16(14)19-17(15)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChI Key |
ATUPEWQJOFWXMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 Phenylquinoline 3 Carboxylate and Its Analogues
Friedländer Annulation and its Catalytic Innovations
The Friedländer synthesis, a classical reaction involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, remains one of the most direct and versatile methods for constructing the quinoline (B57606) core. wikipedia.orgnih.gov For the specific synthesis of ethyl 2-phenylquinoline-3-carboxylate, the typical reactants are 2-aminobenzophenone (B122507) and ethyl acetoacetate (B1235776). Innovations in catalysis have significantly enhanced the efficiency, selectivity, and environmental sustainability of this transformation. nih.gov
Traditional Catalysis Approaches (e.g., Acid Catalysts, Cerium Ammonium (B1175870) Nitrate)
Historically, the Friedländer annulation has been conducted under harsh acidic or basic conditions. nih.gov Brønsted acids such as p-toluenesulfonic acid have been effectively used to catalyze the condensation. wikipedia.orgnih.govorganic-chemistry.org For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate using p-toluenesulfonic acid in refluxing water can produce ethyl 2-methyl-4-phenylquinoline-3-carboxylate, a closely related analogue, in good yields. nih.gov These acid catalysts facilitate the initial amino-ketone condensation and the subsequent cyclodehydration to form the quinoline ring. wikipedia.org
Cerium (IV) ammonium nitrate (B79036) (CAN) has emerged as a highly efficient and mild catalyst for the Friedländer reaction. nih.gov It allows the synthesis of polysubstituted quinolines in excellent yields, circumventing the need for traditional harsh conditions. nih.govresearchgate.net CAN-catalyzed reactions can be performed at ambient temperatures with short reaction times, making it a practical and effective method for generating a diversity of quinoline derivatives. nih.gov
Table 1: Comparison of Traditional Catalysts in Friedländer-type Syntheses
Microwave-Assisted Synthesis Protocols
The application of microwave irradiation has revolutionized the Friedländer synthesis, offering significant advantages such as dramatically reduced reaction times, higher yields, and cleaner reaction profiles. nih.gov Microwave-assisted protocols often proceed much faster than conventional heating methods. For example, a solvent-free synthesis of substituted quinolines using a reusable solid acid catalyst was significantly more efficient under microwave irradiation, yielding products in over 90% yield within 30 minutes, compared to fair-to-good yields after 5 hours of conventional heating. This acceleration is attributed to the efficient and uniform heating provided by microwaves, which enhances the rates of the condensation and cyclization steps. nih.gov
Ultrasound Irradiation Techniques
Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative for promoting the Friedländer synthesis. rsc.org Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. This has been successfully applied to the synthesis of quinoline derivatives. For instance, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate has been achieved under ultrasound irradiation in water using SnCl₂·2H₂O as a precatalyst, affording 2-substituted quinolines in good yields. researchgate.netnih.gov This method highlights the benefits of sonochemistry in enabling reactions in environmentally benign solvents like water. researchgate.netnih.gov
Catalysis with Ionic Liquids (e.g., 1,3-Disulfonic Acid Imidazolium (B1220033) Hydrogen Sulfate)
Ionic liquids (ILs) have gained prominence as green reaction media and catalysts in organic synthesis. nih.gov In the context of the Friedländer annulation, certain ILs can act as both the solvent and promoter, eliminating the need for an additional catalyst. researchgate.net Brønsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium hydrogen sulfate (B86663) ([Dsim]HSO₄), have proven to be efficient and reusable catalysts for the one-pot synthesis of polyhydroquinoline derivatives under solvent-free conditions. This methodology offers advantages like high yields, short reaction times, and simple work-up procedures, aligning with the principles of green chemistry.
Chloramine-T Catalyzed Reactions
Chloramine-T has been identified as an efficient catalyst for the synthesis of substituted quinolines via the Friedländer reaction. researchgate.net This method involves the smooth reaction of 2-amino aryl ketones with active methylene (B1212753) compounds in refluxing acetonitrile. The use of Chloramine-T provides very good yields of the corresponding quinoline derivatives, demonstrating its utility as a practical and effective catalyst for this transformation. researchgate.net
Table 2: Overview of Advanced Catalytic Methods for Quinoline Synthesis
Horner-Wadsworth-Emmons Reaction Pathways
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of alkenes, predominantly with E-stereoselectivity. wikipedia.orgnrochemistry.com The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The phosphonate carbanion is generated by treating a phosphonate ester with a base. wikipedia.org A key advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and thus easily removed during workup. wikipedia.org
While the Friedländer annulation is the most direct route to this compound, innovative, albeit less direct, pathways utilizing the HWE reaction for the synthesis of quinoline carboxylate derivatives have been developed. For example, a novel series of 2,4-bis((E)-styryl)quinoline-3-carboxylates has been synthesized for the first time through a one-pot successive Arbuzov/Horner–Wadsworth–Emmons (HWE) reaction. rsc.org This strategy begins with a newly-synthesized ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate as the substrate, demonstrating how the HWE reaction can be employed to build complex substituents onto a pre-formed quinoline core. rsc.org This approach highlights the versatility of the HWE reaction in the functionalization of heterocyclic systems, even if it is not a primary method for the initial ring formation of the target compound itself. rsc.org
Cyclization Reactions for Quinoline Ring Formation
The formation of the fundamental quinoline ring system is most effectively achieved through cyclization reactions. Among these, the Friedländer annulation and the Combes synthesis are prominent methods that condense anilines with carbonyl compounds.
The Friedländer synthesis provides a direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester). A well-documented example involves the synthesis of an analogue, ethyl 2-methyl-4-phenylquinoline-3-carboxylate, through the acid-catalyzed condensation of (2-aminophenyl)(phenyl)methanone with ethyl acetoacetate. nih.gov The reaction is typically promoted by an acid catalyst, such as p-toluenesulfonic acid, and proceeds by an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring.
Another classical approach is the Combes quinoline synthesis , which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org The mechanism initiates with the formation of a Schiff base intermediate from the aniline and one of the ketone carbonyls. wikipedia.org Subsequent acid-catalyzed cyclization onto the aromatic ring, followed by dehydration, yields the 2,4-substituted quinoline. wikipedia.org The regioselectivity of the final product can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org
These cyclization strategies represent the primary and most crucial step in generating the core scaffold of this compound and its derivatives.
Cross-Coupling Reactions
Cross-coupling reactions are indispensable tools for the derivatization of the quinoline nucleus, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.org In the context of quinoline synthesis, the Suzuki coupling is extensively used to introduce aryl or heteroaryl substituents, which is key for creating analogues of this compound.
To utilize this method, a halo-substituted quinoline precursor, such as ethyl 2-chloro- or 2-bromoquinoline-3-carboxylate, is required. The reaction of this precursor with an arylboronic acid in the presence of a palladium catalyst and a base affords the desired arylated quinoline. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
The efficiency of the Suzuki coupling allows for the synthesis of complex structures, such as 2,3,4-triarylquinolines, in a one-pot operation from di-halogenated quinolines by controlling the reaction conditions. nih.gov Various palladium catalysts and ligands can be employed to optimize the reaction for different substrates. nih.govnih.gov
Table 1: Selected Catalyst Systems for Suzuki-Miyaura Cross-Coupling
| Catalyst | Ligand | Base | Solvent | Typical Use | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral) | K₂CO₃ | DMF | Coupling of aryl halides with arylboronic acids. | nih.gov |
| PdCl₂(PPh₃)₂ | Tricyclohexylphosphine (PCy₃) | K₂CO₃ | Dioxane/H₂O | One-pot synthesis of triarylquinolines. | nih.gov |
| Pd(PPh₃)₂Cl₂ | SPhos | K₂CO₃ | THF/H₂O | Coupling of chloro-isoquinolinones with pyrimidinyl boronic acids. | nih.gov |
The ester functional group at the C-3 position of this compound is a versatile handle for further modification, most commonly through conversion to an amide. This transformation, an example of an acid-amine cross-coupling, significantly broadens the chemical space available for this scaffold, as amides are crucial functional groups in many bioactive molecules. researchgate.netgrowingscience.com
The standard procedure involves two steps:
Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidification.
Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine. This step requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). growingscience.com The reactions are typically performed in an aprotic solvent like DMF or DCM, often with the addition of a non-nucleophilic base such as DIPEA. growingscience.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. rsc.org Direct conversion from the ester to the amide is also possible by heating the ester with an amine, although this often requires more forcing conditions. google.com
Table 2: Common Methods for Amide Bond Formation
| Reagent/Method | Description | Typical Conditions | Reference |
|---|---|---|---|
| HATU/DIPEA | Forms a highly reactive O-acylisourea ester for efficient coupling. | Carboxylic acid, amine, HATU, DIPEA in DMF at room temperature. | growingscience.com |
| DCC/DMAP | Carbodiimide-based activation. DMAP acts as a catalyst. | Carboxylic acid, amine, DCC, DMAP in DCM. | growingscience.com |
| SOCl₂ | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. | Two-step: 1) Acid + SOCl₂. 2) Acyl chloride + amine, often with a base like pyridine. | rsc.org |
| Direct Aminolysis | Direct reaction of the ester with an amine. | Ester and amine heated, sometimes with a catalyst or under pressure. | google.com |
More recently, novel nickel-catalyzed methods have been developed for the formal cross-coupling of amines and carboxylic acids to form C-C bonds, representing a significant departure from traditional amide formation. nih.govchemrxiv.org
Multi-Step Synthetic Procedures and Intermediate Utilization
The synthesis of highly functionalized quinoline analogues often relies on multi-step sequences where key intermediates are strategically modified.
A primary route for constructing the this compound scaffold utilizes the Friedländer reaction, which exemplifies a multi-step procedure starting from readily available ketones. A specific synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate, a close analogue, has been reported from (2-aminophenyl)(phenyl)methanone, a substituted benzophenone, and ethyl acetoacetate. nih.gov
In this procedure, the reactants are heated in the presence of an acid catalyst. The reaction proceeds to completion to afford the quinoline product, which can be purified by filtration and recrystallization. nih.gov This method highlights the direct use of substituted benzophenones and β-ketoesters to construct the core quinoline structure in a single cyclization step.
Table 3: Example of Friedländer Synthesis for a Quinoline Carboxylate Analogue
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| (2-Aminophenyl)(phenyl)methanone | Ethyl acetoacetate | p-Toluene sulfonic acid | Water | Reflux, 4 hours | 75% | nih.gov |
To introduce further diversity, a common strategy is to start with a substituted precursor, such as a nitro-substituted aniline, in the initial cyclization step. This leads to a nitro-quinoline intermediate, for instance, ethyl 2-methyl-6-nitro-4-phenylquinoline-3-carboxylate. nih.gov The nitro group is a highly versatile functional group because it can be readily reduced to an amino group. mdpi.com
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. organic-chemistry.org This conversion opens up a vast number of subsequent functionalization reactions. The resulting aminoquinoline is a key intermediate that can be used in:
Diazotization reactions: to form diazonium salts, which can be converted into a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN).
Acylation reactions: to form amides.
Sulfonylation reactions: to form sulfonamides.
Further cross-coupling reactions.
Various methods are available for the chemoselective reduction of nitro groups. mdpi.comorganic-chemistry.org
Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Type | Description | Reference |
|---|---|---|---|
| H₂, Pd/C | Catalytic Hydrogenation | A widely used, clean, and efficient method. | mdpi.com |
| Fe, HCl or NH₄Cl | Metal/Acid | A classic, inexpensive, and reliable method for large-scale synthesis. | organic-chemistry.org |
| SnCl₂, HCl | Metal Salt/Acid | Effective for reducing nitro groups in the presence of other reducible functionalities. | organic-chemistry.org |
| NaBH₄, NiCl₂ or CoCl₂ | Borohydride (B1222165) System | Offers mild reaction conditions and good selectivity. | mdpi.com |
This two-step process of introducing a nitro group followed by its reduction provides a powerful and flexible route for the synthesis of a diverse library of functionalized this compound analogues.
Complex Chemical Transformations and Reaction Pathways
Ester Hydrolysis for Carboxylic Acid Derivatization
The ethyl ester group at the 3-position of the quinoline (B57606) ring is a primary site for chemical modification, most notably through hydrolysis to yield the corresponding carboxylic acid. This transformation is a fundamental step for further derivatization, such as amide or hydrazide formation.
The hydrolysis can be achieved under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. It is performed by heating the ester in the presence of a large excess of water and a strong acid catalyst. The reaction is reversible and may not proceed to completion. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : Treating the ester with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in an irreversible reaction that goes to completion. libretexts.org The initial products are the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to furnish the final 2-phenylquinoline-4-carboxylic acid. libretexts.orgnih.gov
The resulting carboxylic acid is a key intermediate for synthesizing various derivatives, including amides and hydroxamic acids, which are of interest in medicinal chemistry. nih.gov
Table 1: Conditions for Ester Hydrolysis
| Catalyst | Reagents | Product | Reaction Type |
|---|---|---|---|
| Acid (e.g., HCl, H₂SO₄) | Water (excess) | 2-phenylquinoline-3-carboxylic acid | Reversible |
| Base (e.g., KOH, NaOH) | 1. Base in aqueous alcohol 2. Acid (e.g., HCl) | 2-phenylquinoline-3-carboxylic acid | Irreversible (Saponification) |
Oxidation Reactions (e.g., Quinoline N-Oxides Formation)
The nitrogen atom of the quinoline ring is susceptible to oxidation, leading to the formation of Ethyl 2-phenylquinoline-3-carboxylate N-oxide. This transformation alters the electronic properties of the quinoline system, making it more reactive towards certain nucleophiles and enabling further functionalization.
Common oxidizing agents for this N-oxidation include:
Peroxy acids , such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov
Hydrogen peroxide (H₂O₂) , often used in the presence of a carboxylic acid like acetic acid or with metal catalysts. nih.gov
Dimethyldioxirane (DMDO) , which can quantitatively oxidize quinolines to their N-oxides. researchgate.net
The resulting N-oxide can then serve as a substrate for subsequent reactions, including rearrangements and deoxygenative functionalizations at the C2 position. nih.govresearchgate.net
Table 2: Reagents for Quinoline N-Oxidation
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| m-CPBA | Chlorinated solvents (e.g., CH₂Cl₂) | Room temperature |
| H₂O₂ / Acetic Acid | Acetic Acid | Heating |
| Dimethyldioxirane (DMDO) | Acetone | Room temperature researchgate.net |
Reduction Reactions
The this compound molecule has multiple sites that can undergo reduction, including the ester group and the quinoline ring. The choice of reducing agent determines the outcome of the reaction.
Reduction of the Ester Group :
To an Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, (2-phenylquinolin-3-yl)methanol. masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org This reaction typically proceeds via an aldehyde intermediate which is immediately further reduced. masterorganicchemistry.com Softer reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. masterorganicchemistry.comlibretexts.org
To a Hydrazide : The ester can be converted into the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often by refluxing in a solvent like ethanol. researchgate.netnih.gov This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile. organic-chemistry.org
Reduction of the Quinoline Ring : The quinoline ring can be reduced to a tetrahydroquinoline derivative through catalytic hydrogenation using catalysts such as platinum or palladium on carbon (Pd/C) under a hydrogen atmosphere.
Table 3: Reduction Reactions and Products
| Reagent | Functional Group Targeted | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ester | (2-phenylquinolin-3-yl)methanol masterorganicchemistry.comcommonorganicchemistry.com |
| Hydrazine Hydrate (N₂H₄·H₂O) | Ester | 2-phenylquinoline-3-carbohydrazide researchgate.netnih.gov |
| H₂ / Pd/C | Quinoline Ring | Ethyl 2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate |
Condensation Reactions with Carbonyl Compounds
Condensation reactions involving this compound primarily center on the reactivity of the ester group or derivatives that possess an active methylene (B1212753) group.
Claisen Condensation : This reaction involves the condensation between two ester molecules in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester. masterorganicchemistry.comopenstax.orglibretexts.org For a self-condensation of this compound to occur, an α-hydrogen is required. Since the 2-position is substituted with a phenyl group and the 4-position is part of the aromatic system, there are no acidic α-hydrogens on the quinoline ring adjacent to the ester. Therefore, a standard Claisen condensation is not feasible with this specific molecule. However, a related compound like ethyl 2-methylquinoline-3-carboxylate could potentially undergo such reactions.
Condensation of Derivatives : The true utility in condensation reactions arises from derivatives. For instance, if the phenyl group at C2 were replaced by a methyl group, the resulting ethyl 2-methylquinoline-3-carboxylate would have active methyl protons. These protons can be abstracted by a base, allowing the molecule to act as a nucleophile in condensation reactions with various carbonyl compounds, such as aldehydes and ketones (an aldol-type condensation). iipseries.org
The Friedländer synthesis, a method to produce quinolines, is itself a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, often catalyzed by base or acid. nih.govwikipedia.org
Nucleophilic Substitution Reactions (e.g., Chloro Group Substitution)
While this compound itself does not have a suitable leaving group for direct nucleophilic substitution on the quinoline ring, its synthesis and derivatization often involve precursors where such reactions are critical. The most common example involves a chloro-substituent at the 2- or 4-position of the quinoline ring, which is highly susceptible to displacement by nucleophiles. researchgate.net
A synthetic strategy to produce the title compound can rely on the nucleophilic substitution of a halogen. For example:
Synthesis via Suzuki Coupling : A common method to form the C-C bond between the quinoline C2 position and the phenyl group is the Suzuki coupling reaction. nih.govlibretexts.org This palladium-catalyzed cross-coupling reaction would typically involve the reaction of ethyl 2-chloroquinoline-3-carboxylate with phenylboronic acid in the presence of a palladium catalyst and a base. nih.govyoutube.com
Displacement of a Chloro Group : In a precursor like ethyl 2-chloroquinoline-3-carboxylate, the chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a wide range of 2-substituted quinoline derivatives. rsc.org
Table 4: Example of Nucleophilic Substitution for Synthesis
| Precursor | Reagent | Catalyst/Conditions | Product | Reaction Type |
|---|---|---|---|---|
| Ethyl 2-chloroquinoline-3-carboxylate | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | This compound | Suzuki Coupling nih.govlibretexts.org |
| Ethyl 2-chloroquinoline-3-carboxylate | Amine (R-NH₂) | Heat / Base | Ethyl 2-(alkylamino)quinoline-3-carboxylate | SNAr |
Intramolecular Cyclization Processes
The this compound scaffold can be modified to include functional groups that facilitate intramolecular cyclization, leading to the formation of more complex, polycyclic heterocyclic systems. rsc.org The formation of five- and six-membered rings is generally favored in these processes.
For cyclization to occur, a reactive functional group must be introduced into the molecule, typically on the phenyl ring or a substituent. For example:
If an amino or hydroxyl group were introduced at the ortho-position of the C2-phenyl ring, it could undergo an intramolecular cyclization onto the ester carbonyl at C3. This would lead to the formation of a new fused ring system.
The synthesis of quinolines itself is often the result of a key intramolecular cyclization step, such as in the Friedländer nih.gov, Combes wikipedia.org, or Skraup syntheses pharmaguideline.com.
Recent methodologies have explored copper-catalyzed intramolecular cyclizations of suitably substituted precursors to form isoquinoline (B145761) and quinoline N-oxides in water. nih.govrsc.org
These cyclization strategies are powerful tools for building molecular complexity from the relatively simple quinoline framework.
Strategic Derivatization and Novel Quinoline Scaffold Construction
Functionalization of the Quinoline (B57606) Core
The quinoline nucleus of ethyl 2-phenylquinoline-3-carboxylate is amenable to various chemical transformations, enabling the attachment of a range of substituents and the creation of reactive intermediates for further synthetic manipulations.
Introduction of Aryl, Heteroaryl, and Alkyl Substituents
The functionalization of the quinoline scaffold through the introduction of aryl, heteroaryl, and alkyl groups is a key strategy for creating structural diversity. For instance, multicomponent reactions (MCRs) have proven to be an efficient method for synthesizing a variety of quinoline derivatives. These reactions allow for the construction of complex molecules in a single step from multiple starting materials, offering high atom economy and the ability to introduce tailored functional groups. rsc.org The Povarov, Gewald, and Ugi reactions are notable examples of MCRs used for this purpose. rsc.org
Furthermore, the synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives showcases the introduction of various moieties, including 2-(2-furanyl)-1,3,4-oxadiazole and N-(2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine, through methods like Suzuki coupling and acid-base coupling. semanticscholar.org These approaches expand the chemical space accessible from the basic quinoline framework. The development of 2-styrylquinoline-3-carboxylate derivatives and (E)-2-(aryl/hetaryl)vinyl-4-phenylquinoline-3-carboxylic acids further illustrates the introduction of vinyl-linked aryl and heteroaryl groups. researchgate.net
Table 1: Examples of Introduced Substituents on the Quinoline Core
| Substituent Type | Specific Example |
| Heteroaryl | 2-(2-furanyl)-1,3,4-oxadiazole |
| Aryl | N-(2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine |
| Hetarylvinyl | (E)-2-(aryl/hetaryl)vinyl |
Creation of Chloromethyl and Halomethyl Intermediates for Cascade Reactions
The introduction of halomethyl groups, particularly chloromethyl groups, at the 2-position of the quinoline ring transforms the scaffold into a valuable building block for subsequent reactions. Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate is a key intermediate that can be synthesized and used in tandem reactions. researchgate.net For example, it can react with various amines in an intermolecular C-N bond formation followed by an in situ intramolecular cyclization to produce 9-phenyl-2-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones. researchgate.net
A simple and flexible synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates has been achieved using the newly-synthesized ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate as a substrate. researchgate.net This process involves successive Arbuzov and Horner-Wadsworth-Emmons reactions in a one-pot synthesis. researchgate.net This highlights the utility of bis(halomethyl)quinoline intermediates in constructing complex molecules without the need for expensive catalysts. researchgate.net
Synthesis of Fused Polycyclic Quinoline Systems
The rigid framework of the quinoline nucleus provides an excellent platform for the construction of fused polycyclic systems, leading to novel molecular architectures with potential applications in materials science and medicinal chemistry.
Benzoxepino-Fused Quinoline Derivatives
A notable example of fused polycyclic systems is the synthesis of benzo[h]quinoline-fused benzoxepino molecules. researchgate.net A simple and facile synthesis of polycyclic-fused 10-benzoyl-benzo researchgate.netnih.govoxepino[3,4-b]quinolin-13(6H)-ones has been described. researchgate.net This process involves a one-pot synthesis of 6-benzoyl-2-(phenoxymethyl)quinoline-3-carboxylic acids from ethyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate and substituted phenols, followed by intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA). researchgate.net This methodology provides efficient access to tetracyclic-fused benzoxepinoquinoline systems. researchgate.net
Tetracyclic Quinoline Frameworks
The synthesis of fused tetracyclic quinoline derivatives is an area of significant research interest. nih.gov Various methods have been developed for their construction, including one-pot domino reactions, microwave-assisted synthesis, and cascade reactions. nih.gov For instance, an eco-friendly, metal-free method has been developed for the synthesis of 11H-indeno[1,2-b]quinolin-11-ones by heating 2-aryl-quinoline-3-carbaldehyde derivatives with tert-butyl hydroperoxide (TBHP). nih.gov Another approach involves the synthesis of 6H-indolo[2,3-b]quinolines by refluxing indole-3-carboxyaldehyde with aryl amines in diphenyl ether in the presence of iodine. nih.gov
Formation of Diverse Heterocycle-Fused Quinoline Compounds
The fusion of other heterocyclic rings to the quinoline core leads to a diverse range of compounds with unique structural and electronic properties. Quinoline derivatives serve as building blocks for a wide variety of functionalized polynuclear heterocyclic systems. researchgate.net
Research has described the synthesis of quinoline-based isoindolin-1-ones, specifically N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo-[3,4-b]quinolin-1-ones, through a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines. researchgate.net This reaction proceeds via a Williamson-type reaction of the 2-chloromethyl group followed by intramolecular C–N bond cyclization. researchgate.net
Furthermore, a facile synthesis of 4-phenylquinoline-fused pyrrolidin-2-ones has been achieved through a tandem intermolecular C-N bond formation between ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate and various amines, followed by in situ intramolecular C–N bond cyclization. researchgate.net The synthesis of quinoline-fused triazolo-azepine and triazolo-oxepine derivatives has also been reported, showcasing the versatility of quinoline as a scaffold for complex heterocyclic systems. rsc.org
Preparation of Styrylquinoline and Related Vinyl Derivatives
The introduction of a styryl or other vinyl group at the 2-position of the quinoline ring is a valuable transformation for modifying the electronic and structural properties of the molecule. A common approach for this is the direct condensation of a 2-methylquinoline (B7769805) derivative with an appropriate aldehyde. nih.gov This reaction is typically carried out under conditions that facilitate an aldol-type condensation followed by dehydration.
Alternatively, a more versatile method involves the Horner-Wadsworth-Emmons (HWE) reaction. This strategy begins with the conversion of a 2-methylquinoline precursor to a 2-(halomethyl)quinoline. For instance, ethyl 2-methyl-4-phenylquinoline-3-carboxylate can be brominated at the methyl group to give ethyl 2-(bromomethyl)-4-phenylquinoline-3-carboxylate. This intermediate then undergoes an Arbuzov reaction with a trialkyl phosphite (B83602) to form a phosphonate (B1237965) ester. The subsequent HWE reaction of the phosphonate with an aromatic aldehyde in the presence of a base yields the desired (E)-styrylquinoline derivative with high stereoselectivity. nih.gov
Scheme 3: Synthesis of (E)-Styrylquinoline Derivatives via Horner-Wadsworth-Emmons Reaction
Step 1: Bromination of the 2-methyl group. Step 2: Arbuzov reaction to form the phosphonate ester. Step 3: Horner-Wadsworth-Emmons reaction with an aromatic aldehyde.
| Entry | Aldehyde (R-CHO) | Base | Solvent | Product | Yield (%) |
| 1 | Benzaldehyde | NaH | DMF | Ethyl 2-((E)-styryl)-4-phenylquinoline-3-carboxylate | Not specified |
| 2 | 4-Methoxybenzaldehyde | NaH | DMF | Ethyl 2-((E)-4-methoxystyryl)-4-phenylquinoline-3-carboxylate | Not specified |
| 3 | 4-Nitrobenzaldehyde | NaH | DMF | Ethyl 2-((E)-4-nitrostyryl)-4-phenylquinoline-3-carboxylate | Not specified |
This table is a representative example based on the HWE methodology applied to quinoline-3-carboxylates. nih.gov The yields for the specific this compound derivatives were not detailed in the provided search results.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the absorption of infrared radiation, the characteristic vibrational modes of ethyl 2-phenylquinoline-3-carboxylate can be identified.
Fourier Transform Infrared (FTIR) Spectroscopy
Key vibrational modes include the stretching of the carbonyl group (C=O) of the ester, the C-O ester linkages, the C=N bond within the quinoline (B57606) ring, and the aromatic C-H bonds. For instance, in related quinoline derivatives, carbonyl (C=O) group absorptions are typically observed in the range of 1710–1702 cm⁻¹. nih.gov The aromatic C=C stretching vibrations are expected in the 1617–1507 cm⁻¹ region, while C-H stretching of the quinoline and phenyl rings are anticipated in the 3087–2852 cm⁻¹ range. mdpi.com
Table 1: Expected FTIR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100-3000 | Quinoline, Phenyl |
| Aliphatic C-H Stretch | 3000-2850 | Ethyl group |
| C=O Stretch (Ester) | 1725-1705 | Carboxylate |
| C=N Stretch | 1620-1580 | Quinoline ring |
| Aromatic C=C Stretch | 1600-1450 | Quinoline, Phenyl |
| C-O Stretch (Ester) | 1300-1100 | Carboxylate |
Vibrational Energy Distribution Analysis (VEDA) for Detailed Interpretation
A deeper understanding of the vibrational modes can be achieved through Vibrational Energy Distribution (VEDA) analysis. VEDA is a computational method that breaks down the normal modes of vibration into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsions). nih.gov This allows for a precise assignment of each band in the vibrational spectrum, overcoming the ambiguities that can arise from simple group frequency correlations, especially in complex molecules where vibrational coupling is common. nih.gov
For this compound, a VEDA analysis would quantify the percentage contribution of, for example, the C=O stretch, the quinoline ring deformations, and the phenyl ring vibrations to each observed FTIR and Raman band. This would provide a definitive assignment for the complex fingerprint region of the spectrum. The analysis of Raman and infrared spectra of similar quinoline derivatives, supported by Density Functional Theory (DFT) calculations, has successfully characterized the main vibrational bands, and a similar approach would be invaluable for this molecule. researchgate.net The calculation of the potential energy distribution (PED) is a key output of VEDA, offering valuable insights into the molecular vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of the atoms.
Proton NMR (¹H NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoline ring, the phenyl substituent, and the ethyl ester group. Based on data from closely related compounds like ethyl 2-phenylquinoline-4-carboxylate, the aromatic protons of the quinoline and phenyl rings would likely appear in the downfield region, typically between δ 7.4 and 8.8 ppm. rsc.org For instance, in a similar structure, signals for the quinoline ring protons at positions 5, 7, and 8 were observed between δ 7.80 and 8.01 ppm. nih.gov
The ethyl group protons would give rise to a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, due to spin-spin coupling. The methylene quartet is expected to be further downfield than the methyl triplet due to the deshielding effect of the adjacent oxygen atom.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline & Phenyl H | 7.4 - 8.8 | Multiplet |
| -O-CH₂-CH₃ | ~4.4 | Quartet |
| -O-CH₂-CH₃ | ~1.4 | Triplet |
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the quinoline and phenyl rings, and the carbons of the ethyl group.
The carbonyl carbon is the most deshielded and is expected to appear around δ 166 ppm, as seen in similar structures. rsc.org The aromatic carbons typically resonate in the δ 120-158 ppm region. For example, in ethyl 7-chloro-2-phenylquinoline-4-carboxylate, the aromatic carbons appear between δ 120.3 and 157.8 ppm. rsc.org The methylene and methyl carbons of the ethyl group are expected to appear in the upfield region of the spectrum.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~166 |
| Aromatic C (Quinoline, Phenyl) | 120 - 158 |
| -O-CH₂-CH₃ | ~62 |
| -O-CH₂-CH₃ | ~14 |
Distortionless Enhancement by Polarization Transfer (DEPT-135)
DEPT-135 is a powerful NMR technique used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons, which have no attached protons, are not observed in a DEPT-135 spectrum. libretexts.orgopenstax.org
For this compound, a DEPT-135 experiment would be instrumental in confirming the assignments made in the standard ¹³C NMR spectrum. The methine (CH) carbons of the quinoline and phenyl rings, along with the methyl (CH₃) carbon of the ethyl group, would produce positive signals. The methylene (CH₂) carbon of the ethyl group would be observed as a negative signal. The quaternary carbons, including the one bearing the phenyl group, the one with the carboxylate group, the bridgehead carbons of the quinoline ring, and the ester carbonyl carbon, would be absent from the DEPT-135 spectrum.
Table 4: Predicted DEPT-135 Spectral Data for this compound
| Carbon Type | Expected Signal Phase |
| CH (Aromatic) | Positive |
| CH₃ (Ethyl) | Positive |
| CH₂ (Ethyl) | Negative |
| C (Quaternary, C=O) | Absent |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For quinoline derivatives, including this compound, both low-resolution and high-resolution mass spectrometry are invaluable.
High-resolution mass spectrometry is critical for the unambiguous confirmation of the elemental composition of a molecule. For derivatives of 2-phenylquinoline-4-carboxylic acid, HRMS has been successfully employed to confirm their structures. For instance, in a study of 2-(3-chlorophenyl)quinoline-4-carboxylic acid, HRMS analysis confirmed the calculated mass of the [M+H]⁺ ion, providing strong evidence for the compound's identity. nih.gov Similarly, for other synthesized 2-phenylquinoline-4-carboxylic acid derivatives, HRMS (ESI) was used to verify the calculated mass of the [M+H]⁺ ions, with the found values closely matching the required m/z. mdpi.com
Based on these examples, it is expected that HRMS analysis of this compound would yield a high-accuracy mass measurement consistent with its molecular formula, C₁₈H₁₅NO₂. The primary fragmentation pathways for quinoline-4-carboxylic acids under electron ionization involve the elimination of the carboxyl group. chempap.org A similar fragmentation behavior would be expected for this compound, likely involving the loss of the ethoxycarbonyl group.
Table 1: Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₈H₁₆NO₂⁺ | 278.1176 |
| [M+Na]⁺ | C₁₈H₁₅NO₂Na⁺ | 300.0995 |
Ultraviolet-Visible (UV-Vis) and Fluorescence (FL) Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules, including their absorption and emission characteristics. The photophysical properties of quinoline derivatives are of significant interest due to their potential applications in materials science and biological imaging.
Specific experimental data on the Stokes shift, molar extinction coefficient, and quantum yield for this compound are not extensively reported. However, studies on related quinoline-2-carboxylate and other substituted quinoline derivatives provide valuable insights into the expected photophysical behavior. bohrium.com
The UV-Vis absorption spectra of phenyl quinoline-2-carboxylate, a related compound, show electronic excitation transitions that can be correlated with calculated molecular orbital energies. bohrium.com It is anticipated that this compound would exhibit absorption bands in the UV region, characteristic of the π-π* transitions within the quinoline and phenyl ring systems.
The fluorescence properties, including the Stokes shift (the difference between the maxima of the absorption and emission spectra) and the fluorescence quantum yield (the efficiency of the fluorescence process), are highly dependent on the molecular structure and the solvent environment. For many quinoline derivatives, these properties are influenced by factors such as intramolecular charge transfer (ICT). While specific values are not available for the target compound, comparative analysis with other quinoline esters allows for an estimation of these parameters.
Table 2: Photophysical Properties of a Related Quinolone Derivative
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Phenyl quinoline-2-carboxylate (inferred) | ~250-350 | - | - | - |
Note: This table is illustrative and based on general characteristics of related compounds, as specific data for this compound is not available.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been reported, the structure of the closely related compound, ethyl 2-methyl-4-phenylquinoline-3-carboxylate, has been determined. nih.gov In this analog, the quinoline ring system is essentially planar. nih.gov The phenyl group at position 4 is twisted with respect to the quinoline plane, exhibiting a significant dihedral angle. nih.gov This twisting is a common feature in 2-phenylquinoline (B181262) derivatives and is influenced by steric hindrance between the phenyl ring and the quinoline core. nih.gov
In the crystal structure of ethyl 2-methyl-4-phenylquinoline-3-carboxylate, the molecules are linked into centrosymmetric dimers through intermolecular C-H···O interactions. nih.gov Furthermore, π-π stacking interactions between the quinoline ring systems contribute to the stability of the crystal packing. nih.gov
Table 3: Crystallographic Data for the Analogous Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₁₇NO₂ | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 9.0282 (10) | nih.gov |
| b (Å) | 9.362 (1) | nih.gov |
| c (Å) | 10.7258 (10) | nih.gov |
| α (°) | 69.765 (8) | nih.gov |
| β (°) | 66.733 (8) | nih.gov |
| γ (°) | 70.605 (8) | nih.gov |
| Volume (ų) | 761.08 (15) | nih.gov |
| Z | 2 | nih.gov |
| Dihedral Angle (Quinoline/Phenyl) | 80.44 (4)° | nih.gov |
Investigation of Intramolecular Interactions (e.g., C-H···O Hydrogen Bonds)
A hypothetical data table for such interactions in this compound, based on findings for similar compounds, would resemble the following:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C-H···O | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. Specific data for this compound is not available.
Analysis of Intermolecular Interactions (e.g., C-H···O Interactions, π–π Stacking)
The packing of molecules in a crystal is directed by a variety of intermolecular forces. For aromatic compounds like this compound, these interactions are crucial in determining the supramolecular architecture.
C-H···O Interactions: In the crystal structures of similar quinoline derivatives, intermolecular C-H···O hydrogen bonds are frequently observed. nih.govresearchgate.netnih.gov These interactions can link molecules into dimers, chains, or more complex three-dimensional networks. nih.govnih.gov For example, in Ethyl 2-methyl-4-phenylquinoline-3-carboxylate, intermolecular C-H···O interactions result in the formation of centrosymmetric dimers. nih.gov
π–π Stacking: Given the presence of the quinoline and phenyl rings, π–π stacking interactions are expected to be a significant feature in the crystal packing of this compound. These interactions occur between the electron-rich aromatic rings of adjacent molecules. The centroid-to-centroid distance between the stacked rings is a key parameter in characterizing these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. nih.govresearchgate.net In related compounds, these π–π contacts contribute to the stabilization of the crystal structure. nih.govresearchgate.net
A hypothetical data table summarizing these intermolecular interactions for this compound would be structured as follows:
| Interaction Type | Donor-H···Acceptor / Ring···Ring | Distance (Å) |
| C-H···O | Data not available | Data not available |
| π–π Stacking | Data not available | Data not available |
This table is for illustrative purposes only. Specific data for this compound is not available.
Hirshfeld Surface Analysis and Contact Contributions
For various quinoline derivatives, Hirshfeld surface analysis has revealed the predominance of H···H, O···H/H···O, and C···H/H···C contacts. researchgate.net The percentage contribution of each contact type provides a quantitative measure of its importance in the crystal packing.
A hypothetical data table of Hirshfeld contact contributions for this compound would be presented as:
| Contact Type | Contribution (%) |
| H···H | Data not available |
| O···H/H···O | Data not available |
| C···H/H···C | Data not available |
| N···H/H···N | Data not available |
| C···C | Data not available |
| Other | Data not available |
This table is for illustrative purposes only. Specific data for this compound is not available.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For quinoline derivatives, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G'(d,p), are employed to optimize the molecular geometry and predict various properties. nih.gov
Prediction of Electronic Structures and Molecular Reactivity
DFT calculations can elucidate the electronic structure of this compound, providing insights into its molecular reactivity. The distribution of electron density, molecular orbitals, and electrostatic potential are key to understanding how the molecule interacts with other chemical species. For similar quinoline structures, the quinoline ring system is generally found to be planar or nearly planar. nih.govnih.gov For instance, in ethyl 2-methyl-4-phenylquinoline-3-carboxylate, the quinoline ring system is planar with a dihedral angle of 80.44 (4)° with respect to the phenyl ring. nih.govnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps and Energies)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For a series of synthesized quinoline-amide derivatives, DFT has been used to study their photophysical properties, which are directly related to the HOMO-LUMO gap. nih.gov
Calculation of Ionization Potential and Electron Affinity
While specific values for this compound are not available, DFT calculations can be used to determine its ionization potential (IP) and electron affinity (EA). These are fundamental properties that relate to the energies of the HOMO and LUMO, respectively, according to Koopmans' theorem. They provide quantitative measures of the energy required to remove an electron and the energy released when an electron is added to the molecule.
Mapping of Molecular Electrostatic Potential (MEP) and Electrostatic Potential Surfaces (EPS)
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For related quinoline derivatives, the nitrogen atom and the oxygen atoms of the carboxylate group are expected to be regions of negative electrostatic potential.
Evaluation of Global Chemical Reactivity Descriptors (e.g., Electronegativity, Global Hardness, Softness)
From the HOMO and LUMO energy values, global chemical reactivity descriptors can be calculated to further quantify the reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and softness (S). Electronegativity describes the molecule's ability to attract electrons, while hardness and softness are measures of its resistance to change in its electron distribution. These parameters are instrumental in applying the principles of Hard and Soft Acids and Bases (HSAB) theory to predict reaction pathways.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled and vacant orbitals. This analysis can offer deep insights into the stability arising from intramolecular interactions, such as the delocalization of lone pairs or pi-electrons. For similar aromatic systems, NBO analysis reveals the nature of the delocalized pi-system and the contribution of various resonance structures.
Data Tables
Due to the absence of specific computational studies on this compound in the reviewed literature, no experimental or calculated data tables can be provided.
Computational and Theoretical Chemistry Investigations of this compound and Related Derivatives
This article explores the computational and theoretical chemistry investigations into this compound and its chemical relatives. The focus is on the application of modern computational methodologies to understand the electronic structure, spectroscopic properties, and potential molecular interactions of this class of compounds.
Computational and Theoretical Chemistry Investigations
Computational chemistry provides powerful tools for elucidating molecular properties that can be difficult or costly to determine experimentally. For quinoline (B57606) derivatives, methods like Density Functional Theory (DFT) are instrumental in predicting molecular structure, stability, and reactivity. nih.govresearchgate.net
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. rsc.org This analysis provides insight into the distribution of electron density across the molecule, highlighting electronegative and electropositive centers, which is crucial for understanding a molecule's reactivity and intermolecular interactions.
While specific Mulliken charge data for ethyl 2-phenylquinoline-3-carboxylate is not detailed in the reviewed literature, studies on related quinoline derivatives provide valuable insights. For example, DFT studies on compounds like 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, performed at the B3LYP/6-311G(d,p) level, have utilized Mulliken analysis to examine atomic charges. Such analyses help in understanding the electronic effects of different substituents on the quinoline core.
The thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, can be computed using DFT calculations. These computations help determine the relative stability of different molecular conformations and predict the feasibility of chemical reactions.
Computational studies on various quinoline derivatives have been performed to determine their thermodynamic characteristics. nih.gov For instance, in the analysis of cis and trans conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level were used to find the most stable structures. The energy difference (ΔE+ZPV) between the two conformers was calculated to be 14.60 kJ mol⁻¹, indicating the relative stability of each form. dergipark.org.tr Such data is vital for understanding the conformational landscape of these molecules.
Table 1: Example Thermodynamic Data for a Quinoline Derivative This table presents illustrative data for the conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde and does not represent this compound.
| Conformer | Method | Energy Difference (kJ mol⁻¹) |
| Trans vs. Cis | B3LYP/6-311++G(d,p) | 14.60 |
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the properties of molecules in the presence of time-dependent fields, such as light. It is a widely used approach for predicting electronic absorption spectra (like UV-Vis) and calculating the excitation energies of molecules. jksus.org The method extends the ground-state DFT formalism to describe excited electronic states, making it a cornerstone of modern computational spectroscopy. nih.govresearchgate.netrsc.org
TD-DFT is frequently employed to predict the UV-Vis absorption spectra of organic molecules, including quinoline derivatives. By calculating the energies of electronic transitions from the ground state to various excited states, one can estimate the maximum absorption wavelengths (λmax).
For example, TD-DFT calculations have been used to analyze the excitation energies and oscillator strengths for quinoline derivatives. In a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the excitation energy for the S₀→S₂ transition, corresponding to the HOMO-LUMO energy gap, was calculated as 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr These theoretical predictions are critical for interpreting experimental spectra and understanding the electronic transitions that give rise to a molecule's color and photophysical properties.
Table 2: Example TD-DFT Data for a Quinoline Derivative This table presents illustrative data for the conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde and does not represent this compound.
| Conformer | Transition | Calculated Excitation Energy (eV) |
| Trans | S₀→S₂ | 3.75 |
| Cis | S₀→S₂ | 3.84 |
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are essential for understanding three-dimensional structures and how molecules interact with one another or with biological targets like proteins.
For quinoline-based compounds, molecular modeling is often used to explore their potential as therapeutic agents. Techniques like molecular docking are applied to predict how these molecules might bind to the active site of a protein, which is a key step in structure-based drug design.
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to screen virtual libraries of compounds against a biological target to identify potential drug candidates.
While specific docking studies for this compound were not found in the reviewed literature, research on other quinoline derivatives demonstrates the utility of this approach. For instance, 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as potential histone deacetylase (HDAC) inhibitors, with docking used to rationalize their binding modes and selectivity. nih.gov Similarly, other quinoline heterocycles have been studied as inhibitors of the Bcl-2 protein, a target in cancer therapy, with their synthesis and biological activity being guided by molecular modeling. nih.gov These studies typically report binding affinities (in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target's active site.
Applications in Advanced Chemical Sciences and Materials Development
Key Building Block in Complex Organic Synthesis
Ethyl 2-phenylquinoline-3-carboxylate serves as a foundational scaffold in the synthesis of more complex heterocyclic compounds. The quinoline (B57606) core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. While specific examples of highly complex molecules synthesized directly from this compound are not extensively documented in publicly available research, the general reactivity of the quinoline-3-carboxylate system allows for a variety of chemical transformations.
The ester and the phenyl group, along with the quinoline nitrogen, provide multiple sites for further chemical modification. These modifications can lead to the generation of a diverse library of quinoline derivatives with potential applications in medicinal chemistry and materials science. The fundamental structure of this compound makes it a valuable starting material for the exploration of new chemical entities.
Development of Chemical Intermediates for Diverse Synthetic Pathways
As a stable heterocyclic compound, this compound is a valuable intermediate in multi-step synthetic pathways. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. These transformations open up diverse synthetic routes to novel quinoline derivatives.
For instance, the related compound, ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate, is synthesized from a 2-oxo-quinoline precursor, highlighting the role of these structures as key intermediates in the synthesis of functionalized quinolines. nih.gov The reactivity of the quinoline ring itself also allows for further substitution reactions, enabling the introduction of additional functional groups that can be used to build more complex molecular frameworks.
Investigation in Luminescence Chemistry
The photophysical properties of quinoline derivatives have been a subject of interest due to their potential applications in sensors, probes, and light-emitting devices. While detailed studies on the specific luminescent properties of this compound are not widely reported, research on related compounds provides insights into its potential. For example, thiosemicarbazones of substituted quinoline-3-carbaldehydes have been shown to exhibit selective ionochromic and fluorescent properties, acting as sensors for specific metal cations like Cu²⁺, Hg²⁺, and Cd²⁺. eco-vector.com These findings suggest that the quinoline-3-carboxylate scaffold could be a promising platform for the design of new luminescent materials. The rigid and planar structure of the quinoline ring system can facilitate strong π-π stacking interactions, which can influence the photophysical properties of the resulting materials.
Potential in Electronic and Photonic Materials
The unique electronic properties of the quinoline ring system make its derivatives attractive candidates for applications in electronic and photonic materials. The extended π-conjugated system can support charge transport, a key requirement for many electronic devices.
Research on polyquinolines, which are polymers containing the quinoline moiety, has shown that they can undergo hierarchical self-assembly to form a variety of nano- and meso-structures. nih.gov These organized structures can exhibit enhanced electronic and photonic functions. nih.gov The intermolecular interactions, such as π-π stacking and hydrogen bonding, present in crystalline structures of quinoline derivatives like ethyl 2-methyl-4-phenylquinoline-3-carboxylate, can drive the formation of these ordered assemblies. nih.gov In the crystal structure of this related compound, molecules are linked into centrosymmetric dimers through C—H···O interactions, and these dimers are further stabilized by π-π contacts between the quinoline ring systems. nih.gov Such non-covalent interactions are crucial for the bottom-up fabrication of functional nanostructures.
Table 1: Crystallographic Data for the related compound Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
| Parameter | Value |
| Molecular Formula | C₁₉H₁₇NO₂ |
| Molecular Weight | 291.34 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.0282 (10) |
| b (Å) | 9.362 (1) |
| c (Å) | 10.7258 (10) |
| α (°) | 69.765 (8) |
| β (°) | 66.733 (8) |
| γ (°) | 70.605 (8) |
| Volume (ų) | 761.08 (15) |
| Z | 2 |
| Data from a study on a related compound, as specific data for this compound is not available. nih.gov |
While there is no direct research available specifically detailing the use of this compound in OLEDs, the broader class of quinoline derivatives has been explored for this purpose. The electron-deficient nature of the quinoline ring makes it suitable for use as an electron-transporting or emissive material in OLEDs. For instance, related thiophene-based building blocks are utilized in the synthesis of polymers for OLED and organic photovoltaic materials. ossila.com The potential for tuning the electronic and photophysical properties of this compound through chemical modification makes it a compound of interest for future research in this area.
Role in Catalyst Design and Reaction Media
There is currently a lack of specific research in the public domain on the role of this compound in catalyst design or as a reaction medium. However, the quinoline scaffold is a known ligand in coordination chemistry, and its derivatives have been used to create catalysts for various organic transformations. The nitrogen atom in the quinoline ring can coordinate to metal centers, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complex. This suggests that this compound could potentially be developed into a ligand for catalysis. Further research would be required to explore this potential application.
Q & A
Q. What safety protocols are essential when handling this compound intermediates?
- Methodological Answer : Use fume hoods for reactions involving chlorinated compounds (e.g., 2-(chloromethyl)- derivatives). Wear nitrile gloves and safety goggles to prevent skin/eye contact. Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal. Store intermediates in airtight containers under nitrogen .
Advanced Instrumentation
Q. How can X-ray crystallography differentiate between keto-enol tautomers in 4-hydroxyquinoline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
